4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzyloxy and dichlorophenyl intermediates, followed by their coupling under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and morpholinyl groups play a crucial role in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Compared to other similar compounds, 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
- 4-[4-(Benzyloxy)benzoyl]hydrazonomethyl-2-methoxyphenyl 4-methoxybenzoate
- 4-[4-(Benzyloxy)benzoyl]carbohydrazonoyl-2-methoxyphenyl 4-ethoxybenzoate
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C32H32Cl2N2O5 |
---|---|
Molecular Weight |
595.5 g/mol |
IUPAC Name |
(4E)-5-(2,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C32H32Cl2N2O5/c1-21-18-24(41-20-22-6-3-2-4-7-22)9-11-25(21)30(37)28-29(26-10-8-23(33)19-27(26)34)36(32(39)31(28)38)13-5-12-35-14-16-40-17-15-35/h2-4,6-11,18-19,29,37H,5,12-17,20H2,1H3/b30-28+ |
InChI Key |
ZVCMOLSQVBHVHS-SJCQXOIGSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCCN4CCOCC4)C5=C(C=C(C=C5)Cl)Cl)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCCN4CCOCC4)C5=C(C=C(C=C5)Cl)Cl)O |
Origin of Product |
United States |
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